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Compound of Interest

Compound Name:

Tert-butyl 8-bromo-3,4-

dihydroisoquinoline-2(1H)-

carboxylate

Cat. No.: B592348 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 8-bromo-

tetrahydroisoquinolines. Due to the limited availability of published spectra for the specific 8-

bromo isomer, this document presents the available mass spectrometry data, alongside

comparative spectroscopic data from closely related analogs to provide a predictive framework

for characterization. Detailed experimental protocols for both the synthesis and spectroscopic

analysis are also included to assist researchers in their laboratory work.

Spectroscopic Data
While a complete experimental dataset for 8-bromo-1,2,3,4-tetrahydroisoquinoline is not readily

available in the public domain, the following sections provide known data and predictive

insights based on related structures.

Mass Spectrometry (MS)
The mass spectrum of 8-bromo-1,2,3,4-tetrahydroisoquinoline has been reported with a

protonated molecule ([M+H]⁺) at m/z 211.9[1]. The presence of a bromine atom would be

expected to produce a characteristic M and M+2 isotopic pattern with approximately equal

intensity, a key feature in identifying brominated compounds.
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Compound Molecular Formula Molecular Weight
Key Mass
Spectrometry Peak

8-Bromo-1,2,3,4-

tetrahydroisoquinoline
C₉H₁₀BrN 212.09 g/mol [M+H]⁺: 211.9 m/z[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed experimental ¹H and ¹³C NMR data for 8-bromo-1,2,3,4-tetrahydroisoquinoline are not

explicitly available. However, the expected chemical shifts can be estimated by considering the

spectra of the parent compound, 1,2,3,4-tetrahydroisoquinoline, and related brominated

analogs like 6-bromo-1,2,3,4-tetrahydroquinoline.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of 8-bromo-1,2,3,4-tetrahydroisoquinoline is expected to show

signals corresponding to the aromatic protons and the protons of the saturated heterocyclic

ring. The bromine atom at the 8-position will influence the chemical shifts of the adjacent

aromatic protons through its electron-withdrawing and anisotropic effects.
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Proton Assignment

(Predicted)

Expected Chemical

Shift (ppm)
Multiplicity Notes

Aromatic CH

(positions 5, 6, 7)
6.8 - 7.5 m

The exact shifts and

coupling patterns will

depend on the

substitution.

Benzylic CH₂ (position

1)
~ 4.0 s or t

Aliphatic CH₂ (position

3)
~ 2.8 - 3.2 t

Aliphatic CH₂ (position

4)
~ 2.6 - 2.9 t

NH Variable br s

The chemical shift is

dependent on solvent

and concentration.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will reflect the nine carbon atoms of the 8-bromo-

tetrahydroisoquinoline structure. The carbon atom attached to the bromine (C-8) is expected to

have a chemical shift in the range of 110-120 ppm.

Carbon Assignment (Predicted) Expected Chemical Shift (ppm)

Quaternary Aromatic C (C-4a, C-8a) 130 - 140

Aromatic CH (C-5, C-6, C-7) 120 - 130

Aromatic C-Br (C-8) 110 - 120

Benzylic CH₂ (C-1) ~ 45 - 55

Aliphatic CH₂ (C-3) ~ 40 - 50

Aliphatic CH₂ (C-4) ~ 25 - 35
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Infrared (IR) Spectroscopy
The IR spectrum of 8-bromo-tetrahydroisoquinoline would display characteristic absorption

bands for the N-H and C-H stretching vibrations, as well as aromatic C=C stretching and C-Br

stretching.

Functional Group Expected Absorption Range (cm⁻¹)

N-H Stretch 3300 - 3500 (medium, sharp)

Aromatic C-H Stretch 3000 - 3100 (medium)

Aliphatic C-H Stretch 2850 - 2960 (medium to strong)

Aromatic C=C Stretch 1450 - 1600 (medium)

C-N Stretch 1250 - 1350 (medium)

C-Br Stretch 500 - 600 (strong)

Experimental Protocols
Synthesis of 8-Bromo-1,2,3,4-tetrahydroisoquinoline
A common method for the synthesis of tetrahydroisoquinolines is the Pictet-Spengler

reaction[2][3][4][5]. A plausible synthetic route to 8-bromo-1,2,3,4-tetrahydroisoquinoline would

involve the reaction of 2-(2-bromophenyl)ethylamine with an appropriate formaldehyde

equivalent. The following is a generalized protocol based on a reported synthesis[1].

Materials:

1-(8-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone (or a suitable precursor)

Methanol

Saturated aqueous sodium carbonate solution

Dichloromethane

Water
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Saturated sodium chloride solution

Anhydrous sodium sulfate

Silica gel (230-400 mesh)

Chloroform

Procedure:

A mixture of 1-(6-bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroacetophenone and 1-

(8-bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2,2,2-trifluoroethanone (3 g, 9.7 mmol) is added to

a solvent mixture of methanol (20 mL) and saturated aqueous sodium carbonate (20 mL).[1]

The reaction mixture is heated to reflux overnight and subsequently concentrated under

reduced pressure.[1]

The residue is extracted with dichloromethane. The organic layers are combined.[1]

The combined organic layer is washed sequentially with water and saturated sodium chloride

solution.[1]

The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated

under reduced pressure.[1]

The crude product is purified by silica gel column chromatography (230-400 mesh) using a

0-2% methanol/chloroform solution as the eluent to yield 8-bromo-1,2,3,4-

tetrahydroisoquinoline.[1]

General Protocol for Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:

Prepare a sample by dissolving 5-10 mg of the compound in approximately 0.6 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 MHz or higher).
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Process the spectra, including Fourier transformation, phase correction, and baseline

correction.

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g.,

TMS).

Mass Spectrometry (MS):

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

Introduce the sample into the mass spectrometer via a suitable ionization method (e.g.,

Electrospray Ionization - ESI).

Acquire the mass spectrum in the desired mass range.

Infrared (IR) Spectroscopy:

For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry

KBr and pressing it into a thin disk.

For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

Acquire the IR spectrum using an FTIR spectrometer.

Visualizations

2-(2-Bromophenyl)ethylamine +
 Formaldehyde equivalent Iminium Ion Intermediate

Condensation Pictet-Spengler
Cyclization

Intramolecular
Electrophilic

Aromatic Substitution 8-Bromo-1,2,3,4-
tetrahydroisoquinoline

Click to download full resolution via product page

Caption: Pictet-Spengler synthesis of 8-bromo-tetrahydroisoquinoline.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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